
Quercetin dihydrate
Overview
Description
Quercetin dihydrate is a naturally occurring flavonoid found in many fruits, vegetables, leaves, seeds, and grains. It is known for its antioxidant properties and is commonly used as an ingredient in dietary supplements, beverages, and foods. The compound has a bitter flavor and is one of the most abundant dietary flavonoids, with an average daily consumption of 25–50 milligrams .
Mechanism of Action
Target of Action
Quercetin dihydrate, also known as Quercetin, is a natural flavonoid found in various fruits, vegetables, and plants . It has been identified to target a variety of signaling pathways, including PI3K/AKT , JNK , Nrf2-ARE , PNO2 , and MAPK . It is also known to target Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform , UDP-glucuronosyltransferase 3A1 , and ATP synthase subunits in humans . These targets play crucial roles in cellular processes such as cell growth, cell cycle progression, and apoptosis .
Mode of Action
This compound interacts with its targets in several ways. It is a specific quinone reductase 2 (QR2) inhibitor , an enzyme that catalyzes the metabolism of toxic quinolines . Inhibition of QR2 may potentially cause lethal oxidative stress . Moreover, this compound can occupy the helix of starch and interact with it through secondary bonds . It also exerts inhibitory activities on α-glucosidase and α-amylase .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in various cell death pathways, including apoptosis , autophagy , pyroptosis , necroptosis , ferroptosis , and cuproptosis . It also modulates the RNA profile of hippocampal tissues in aging animals towards a more youthful state .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is known that this compound is more stable and soluble than anhydrous Quercetin due to the presence of two water molecules in its structure . Despite its increased stability and solubility, this compound still lacks bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It works by neutralizing harmful free radicals in the body, which are unstable molecules that can cause cellular damage and oxidative stress . It also promotes the proportion and maturation of NK cells by binding to the MYH9 protein, thereby improving cognitive performance in middle-aged mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, heat, pH, and metal ions may impact the chemical stability of this compound during food preparation and storage . Furthermore, when this compound is combined with a hydrogel made from seeds from the fenugreek plant, it can better help deliver this nutrient to its target tissues in the body .
Biochemical Analysis
Biochemical Properties
Quercetin dihydrate has a potent antioxidant capacity, being able to capture reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive chlorine species (ROC), which act as reducing agents by chelating transition-metal ions . Its structure has five functional hydroxyl groups, which work as electron donors and are responsible for capturing free radicals . This compound, and in particular orthokinone (QQ), takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products, 6-glutathioniyl-quercetin (6-GSQ) and 8-glutathioneyl-quercetin (8-GSQ) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been reported to reduce inflammation, allergy symptoms, and blood pressure . It also exhibits anticancer effects by inhibiting cancer cell proliferation and inducing apoptosis . Furthermore, it has been shown to alter the structural integrity of the cell wall and membrane of E. coli and S. aureus .
Molecular Mechanism
This compound is a specific quinone reductase 2 (QR2) inhibitor, an enzyme (along with the human QR1 homolog) which catalyzes metabolism of toxic quinolines . Inhibition of QR2 in plasmodium may potentially cause lethal oxidative stress . The phenolic hydroxyl groups of this compound act as donors of electrons, and these are responsible for the capture activity of free radicals .
Temporal Effects in Laboratory Settings
This compound has been shown to have significant effects over time in laboratory settings. For example, it has been shown to stimulate apoptosis in HSCs, with an apoptosis rate reaching 40% at a concentration of 40 μM . This compound reduces the expression of Bcl-2, increases the expression of Bax, and leads to the release of cytochrome C within cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on polycystic ovary syndrome in animal models, this compound was found to have significant effects on reducing fasting insulin serum (FIS) levels, fasting blood glucose (FBG) levels, HOMA-IR levels, cholesterol levels, triglyceride levels, testosterone (T) levels, luteinizing hormone (LH) levels, the luteinizing hormone/follicle stimulating hormone (LH/FSH) ratio, vascular endothelial growth factor (VEGF) levels, malondialdehyde (MDA) levels, superoxide dismutase (SOD) levels and GLUT4 mRNA expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been shown to regulate lipid metabolism through anti-inflammatory and hypoglycemic signaling pathways . It also takes part mainly in reactions with the enzyme glutathione (GSH) resulting in the formation of two non-reactive metabolic products .
Transport and Distribution
This compound is relatively lipophilic with low solubility in water . Quercetin glucoside is more water soluble than the aglycone, and its absorption is limited to sodium-dependent glucose transporter-1 (SGLT-1); however, glucose transporter-2 (GLUT-2)-dependent absorption is also a significant contributor .
Subcellular Localization
This compound has been shown to have effects on its activity or function at the subcellular level. For example, it has been reported to inhibit PI3K/AKT activity and block proliferation in human leukemic cell lines . This suggests that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quercetin dihydrate can be synthesized through various methods, including the antisolvent precipitation method. This method involves modifying quercetin in its dihydrate form to reduce particle size, crystallinity, and surface hydrophobicity. The antisolvent treatment improves the emulsification performance of quercetin particles .
Industrial Production Methods: In industrial settings, this compound is often produced through the extraction of quercetin from natural sources such as onions, apples, and berries. The extracted quercetin is then crystallized to form this compound. This process involves the use of solvents and controlled temperature conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Quercetin dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional hydroxyl groups in the compound.
Common Reagents and Conditions:
Oxidation: Quercetin can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of quercetin can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the hydroxyl groups of quercetin, leading to the formation of glycosides and ethers.
Major Products: The major products formed from these reactions include quercetin glycosides, quercetin ethers, and various oxidized derivatives. These products have different biological activities and applications .
Scientific Research Applications
Quercetin dihydrate has a wide range of scientific research applications:
Chemistry: Used as a standard for antioxidant assays and in the study of flavonoid chemistry.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular processes such as apoptosis and autophagy.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Comparison with Similar Compounds
Quercetin dihydrate is often compared with other flavonoids and polyphenolic compounds:
Kaempferol: Another flavonoid with similar antioxidant properties, kaempferol is found in tea, broccoli, and grapefruit. It has distinct effects on cell signaling pathways and is studied for its anticancer potential.
Gallic Acid: A phenolic compound with strong antioxidant activity, gallic acid is found in tea, grapes, and berries.
This compound stands out due to its high abundance in the diet, diverse biological activities, and potential therapeutic applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7.2H2O/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6;;/h1-5,16-19,21H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGIWEZSKCNYSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021219 | |
| Record name | Quercetin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6151-25-3 | |
| Record name | Quercetin dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151253 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9021219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | QUERCETIN DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53B03V78A6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


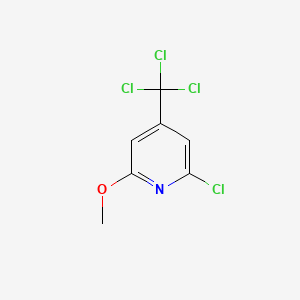
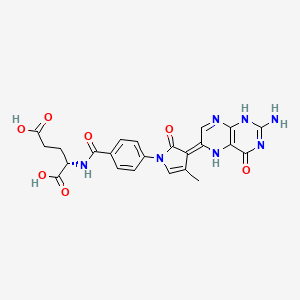
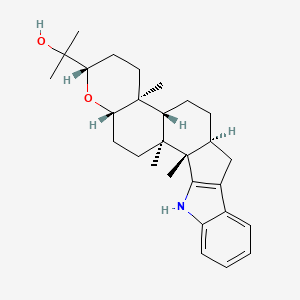

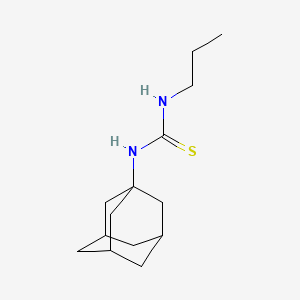

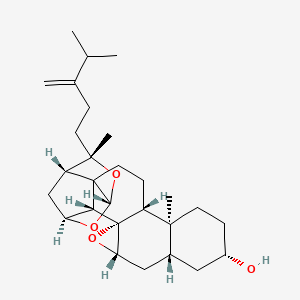
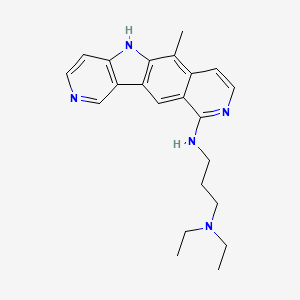
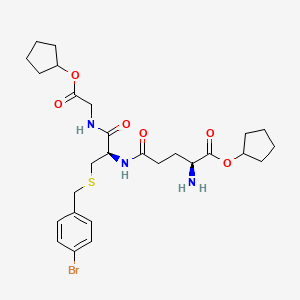

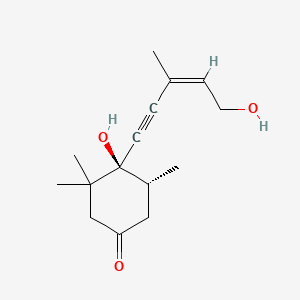
![2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide](/img/structure/B1678570.png)


